molecular formula C36H70HgO4 B1607381 Mercuric stearate CAS No. 645-99-8

Mercuric stearate

Cat. No.: B1607381
CAS No.: 645-99-8
M. Wt: 767.5 g/mol
InChI Key: RRFMRVBJWLMSAB-UHFFFAOYSA-L
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Description

Mercuric stearate (C₁₈H₃₆O₂·Hg) is a mercury carboxylate compound formed by the reaction of stearic acid with mercury(II) salts. It is a white to off-white solid, typically used in niche applications such as catalysts in organic synthesis or stabilizers in polymers. However, due to mercury's high toxicity, its use is heavily restricted under modern regulations like the Minamata Convention.

Properties

CAS No.

645-99-8

Molecular Formula

C36H70HgO4

Molecular Weight

767.5 g/mol

IUPAC Name

mercury(2+);octadecanoate

InChI

InChI=1S/2C18H36O2.Hg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

RRFMRVBJWLMSAB-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2]

Other CAS No.

645-99-8

Origin of Product

United States

Preparation Methods

Mercuric stearate can be synthesized through several methods:

These methods are typically conducted under controlled laboratory conditions to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Mercuric stearate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Chemical Structure and Stability

  • Mercuric chloride (HgCl₂): A linear, covalent inorganic compound with high solubility in water. Unlike mercuric stearate, it lacks long hydrocarbon chains, leading to distinct reactivity and environmental mobility .
  • Phenyl mercuric acetate (C₆H₅HgO₂CCH₃): An organomercury compound with phenyl and acetate groups. Its organic ligands enhance lipid solubility, enabling cellular penetration, a trait shared with this compound due to the stearate chain .
  • Mercuric sulfide (HgS) : A highly stable, insoluble compound with low bioavailability. In contrast, this compound’s organic component may facilitate bioaccumulation .

Table 1: Structural and Solubility Comparison

Compound Formula Water Solubility Primary Bonding Type
This compound C₁₈H₃₆O₂Hg Insoluble Covalent (Hg-O)
Mercuric chloride HgCl₂ 74 g/100 mL (20°C) Ionic/Covalent
Phenyl mercuric acetate C₈H₈HgO₂ Slightly soluble Covalent (Hg-C, Hg-O)
Mercuric sulfide HgS 0.0003 g/100 mL Covalent (Hg-S)

Toxicity Profiles

  • Mercuric chloride : Causes acute renal toxicity and neurotoxicity at 0.2–5 mg/kg doses in rats. Its ionic nature allows rapid systemic distribution .
  • Methylmercury (CH₃Hg⁺): Exhibits 10-fold higher neurotoxicity than inorganic mercury due to lipid solubility and blood-brain barrier penetration. This compound’s stearate chain may similarly enhance tissue retention .
  • Cinnabar (HgS) : Low acute toxicity (LD₅₀ > 1,000 mg/kg) due to poor solubility, contrasting sharply with mercury carboxylates .

Table 2: Acute Toxicity in Rodents

Compound LD₅₀ (Oral, Rat) Target Organs
Mercuric chloride 1–5 mg/kg Kidneys, CNS
This compound* Not established Likely kidneys, liver
Phenyl mercuric acetate 24 mg/kg Immune system, kidneys
Cinnabar >1,000 mg/kg Negligible

*Inferred from mercuric acetate data .

Comparison with Other Metal Stearates

  • Silver stearate : Used in SAXS/SANS calibration due to predictable crystallinity. Unlike this compound, it poses minimal toxicity .
  • Zinc stearate: Widely used as a lubricant in plastics. Its low reactivity and non-toxicity contrast with mercury derivatives .
  • Calcium stearate : Food-grade anti-caking agent. Demonstrates how metal choice dictates safety profiles .

Table 3: Functional Comparison of Stearates

Compound Melting Point (°C) Toxicity Key Applications
This compound ~120–150* High Catalysis, stabilizers
Silver stearate 122–125 Low Instrument calibration
Zinc stearate 130–135 Negligible Plastics, cosmetics

*Estimated based on fatty acid chain properties .

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